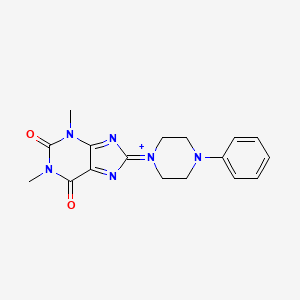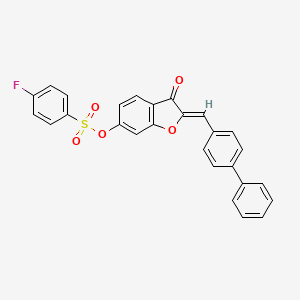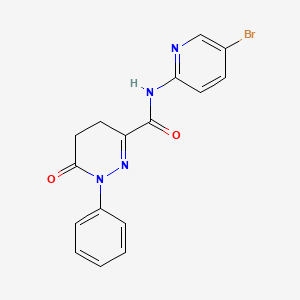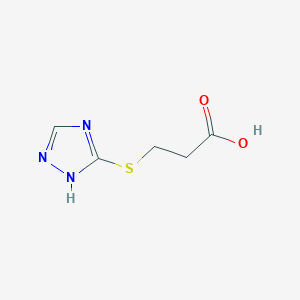
1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione is a synthetic compound belonging to the class of purine derivatives. It is characterized by its unique structure, which includes a purine core substituted with dimethyl groups and a phenylpiperazine moiety. This compound has garnered interest due to its potential pharmacological activities, particularly in the fields of analgesia and anti-inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethylxanthine and 4-phenylpiperazine.
Condensation Reaction: The key step involves the condensation of 1,3-dimethylxanthine with 4-phenylpiperazine under controlled conditions. This reaction is often carried out in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors may be employed to carry out the condensation reaction.
Automation and Monitoring: Advanced automation and monitoring systems are used to control reaction parameters, ensuring consistent product quality.
Purification and Quality Control: Industrial-scale purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidized derivatives with altered pharmacological properties.
Reduction: Reduced forms with potential changes in activity.
Substitution: Substituted derivatives with diverse functional groups.
Scientific Research Applications
1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of novel purine derivatives with potential biological activities.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its analgesic and anti-inflammatory properties, making it a candidate for pain management and anti-inflammatory therapies.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical studies
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione involves:
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2,6-dioxopurin-7-yl derivatives: These compounds share a similar purine core but differ in their substituents, leading to variations in their pharmacological activities.
8-Methoxy-1,3-dimethyl-2,6-dioxopurin-7-yl derivatives: These derivatives exhibit significant analgesic and anti-inflammatory activities, similar to 1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione
Uniqueness
This compound is unique due to its specific combination of a purine core with a phenylpiperazine moiety. This structural arrangement contributes to its distinct pharmacological profile, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H19N6O2+ |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1,3-dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione |
InChI |
InChI=1S/C17H19N6O2/c1-20-14-13(15(24)21(2)17(20)25)18-16(19-14)23-10-8-22(9-11-23)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3/q+1 |
InChI Key |
CUVCGWWRYROYAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=[N+]3CCN(CC3)C4=CC=CC=C4)N=C2C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide](/img/structure/B12210088.png)
![methyl 6-(4-methylphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B12210090.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-methylacetamide](/img/structure/B12210098.png)

![5-tert-butyl-2-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12210113.png)
![1-[3-Methyl-4-(pentyloxy)benzenesulfonyl]-4-phenylpiperazine](/img/structure/B12210121.png)
![(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12210122.png)


![N-[3-(diethylsulfamoyl)phenyl]-3-(4-methylphenyl)adamantane-1-carboxamide](/img/structure/B12210142.png)
![1-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane](/img/structure/B12210150.png)

![4-butoxy-N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-methoxybenzamide](/img/structure/B12210174.png)
![[4-[4-(Morpholine-4-sulfonyl)-phenyl]-3-(3-morpholin-4-yl-propyl)-3H-thiazol-(2Z)-ylidene]-phenyl-amine](/img/structure/B12210188.png)
